4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
Description
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is an imidazole-derived compound featuring a 2-bromophenyl substituent at the 4-position and a propargyl (prop-2-yn-1-yl) group at the 1-position.
Properties
Molecular Formula |
C12H10BrN3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C12H10BrN3/c1-2-7-16-8-15-11(12(16)14)9-5-3-4-6-10(9)13/h1,3-6,8H,7,14H2 |
InChI Key |
IWZZRIDDZNMJNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=NC(=C1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Biological Activity
4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a substituted imidazole derivative notable for its potential biological activities. This compound features a bromophenyl group and a propargyl amine moiety, contributing to its unique pharmacological properties. The imidazole ring is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₀BrN₃
- Molecular Weight : Approximately 360.3 g/mol
- Structure : The compound consists of a five-membered aromatic heterocycle with two nitrogen atoms in the imidazole ring.
Antimicrobial Activity
Research indicates that 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine exhibits significant antibacterial activity, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound have been evaluated in various studies:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 | |
| Escherichia coli | 0.22 | |
| Staphylococcus epidermidis | 0.20 |
The compound's mechanism of action involves interaction with bacterial enzymes and receptors. Studies utilizing molecular docking techniques have shown that it binds effectively to targets such as DNA gyrase and dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR inhibition .
Structure-Activity Relationship (SAR)
The presence of both bromine and propargyl groups enhances the reactivity and biological profile of this compound compared to other imidazole derivatives. Modifications in the imidazole structure can significantly influence its pharmacological effects, making it a candidate for further drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 4-(Phenyl)-1H-imidazol-5-amine | Lacks bromine; different activity profile | Moderate antibacterial activity |
| 4-(Chlorophenyl)-1H-imidazol-5-amine | Chlorine substituent affects reactivity | Variable antifungal properties |
| 4-(Methylphenyl)-1H-imidazol-5-amines | Methyl group affects lipophilicity | Enhanced lipophilicity but lower antibacterial activity |
Case Studies
Several studies have documented the antimicrobial efficacy of this compound:
- In Vitro Evaluation : A study reported that derivatives of imidazole, including 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine, showed significant antimicrobial activities against various pathogens, outperforming traditional antibiotics like ciprofloxacin in certain assays .
- Synergistic Effects : The compound demonstrated synergistic effects when combined with existing antibiotics, reducing MIC values significantly when tested alongside ciprofloxacin and ketoconazole .
- Biofilm Inhibition : It was also effective in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, showcasing a superior reduction percentage compared to standard treatments .
Comparison with Similar Compounds
Positional Isomers: 4-Bromophenyl vs. 2-Bromophenyl Substitution
- 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine (CAS 1247489-90-2): Molecular formula: C₁₂H₁₀BrN₃; molecular weight: 276.13.
- 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine :
Substituent Variations: Propargyl vs. Methyl Groups
- 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine (CAS 787586-84-9): Molecular formula: C₁₀H₁₀BrN₃; molecular weight: 252.11. The 2-amino group (vs. 5-amino) may shift hydrogen-bonding patterns .
Halogen-Substituted Analogs
- 5-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide :
- The thiosemicarbazide backbone differs significantly from imidazole, affecting conformational flexibility .
Benzoimidazole Derivatives with Aryl Substituents
- (2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethyl-phenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine :
Physicochemical and Pharmacological Implications
- Electronic Effects : The electron-withdrawing bromine at the 2-position may reduce electron density at the imidazole ring, affecting π-π stacking interactions.
Data Table: Key Structural and Molecular Features
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | 2-Bromophenyl (4), Propargyl (1) | C₁₂H₁₀BrN₃ | 276.13 | Propargyl for click chemistry |
| 4-(4-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | 4-Bromophenyl (4), Propargyl (1) | C₁₂H₁₀BrN₃ | 276.13 | Steric hindrance at 4-position |
| 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine | 4-Bromophenyl (5), Methyl (1) | C₁₀H₁₀BrN₃ | 252.11 | Simplified structure, 2-amino group |
| 4-(2-Fluorophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine | 2-Fluorophenyl (4), Propargyl (1) | C₁₂H₁₀FN₃ | 227.23 | Enhanced metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
